6-Fluoro-2,8-dimethylquinolin-5-ol
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Overview
Description
6-Fluoro-2,8-dimethylquinolin-5-ol is a fluorinated quinoline derivative with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,8-dimethylquinolin-5-ol typically involves the reaction of 2-fluorophenol with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) conditions to yield the intermediate 2,3-dimethyl-4-hydroxyquinoline . This intermediate is then further fluorinated to obtain the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,8-dimethylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Fluoro-2,8-dimethylquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-5-ol involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition prevents the bacteria from reproducing, leading to their eventual death. The compound also interacts with other molecular targets, such as topoisomerase II, which is involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Similar in structure but lacks the additional methyl groups.
8-Fluoroquinoline: Fluorine atom is positioned differently, affecting its biological activity.
6,8-Difluoroquinoline: Contains two fluorine atoms, which can enhance its bioactivity.
Uniqueness
6-Fluoro-2,8-dimethylquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and bioactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethylquinolin-5-ol |
InChI |
InChI=1S/C11H10FNO/c1-6-5-9(12)11(14)8-4-3-7(2)13-10(6)8/h3-5,14H,1-2H3 |
InChI Key |
GSRKAEUNDSCNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)O |
Origin of Product |
United States |
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